

VU0810464 solubility and vehicle formulation.

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Compound of Interest				
Compound Name:	VU0810464			
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This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle formulation of **VU0810464**, a selective G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel activator.[1][2][3]

Solubility Data

VU0810464 is a lipophilic compound characterized by low aqueous solubility.[4] The following table summarizes its solubility in common laboratory solvents and a standard in vivo vehicle formulation.



Solvent/Vehicle	Concentration	Molarity	Notes
100% DMSO	≥ 250 mg/mL	714.63 mM	Sonication is recommended to aid dissolution.[1][2] Use fresh, anhydrous DMSO as the compound is sensitive to moisture.[2]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	≥ 5 mg/mL	14.29 mM	This formulation creates a clear solution suitable for intraperitoneal injection in animal models.[1][2]

Experimental Protocols & Methodologies

Accurate preparation of **VU0810464** solutions is critical for experimental success. Below are detailed protocols for preparing stock solutions and ready-to-use in vivo formulations.

Protocol 1: Preparing a High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a stock solution for in vitro assays or for subsequent dilution into an in vivo vehicle.

- Weighing: Accurately weigh the desired amount of **VU0810464** powder in a sterile container.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of up to 250 mg/mL.
- Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the solution in a water bath until all solids are dissolved.



Storage: Store the stock solution at -80°C for up to two years or at -20°C for up to one year.
 [5] To avoid degradation from repeated freeze-thaw cycles, aliquot the solution into smaller, single-use volumes.

Protocol 2: Preparing an In Vivo Formulation

This protocol describes the sequential steps for preparing a common vehicle for animal studies. [2][5] This method is designed to maintain the solubility of the lipophilic compound in an aqueous-based system.

- Initial Dilution: Begin with your high-concentration VU0810464 stock solution in DMSO.
- Add PEG300: In a new sterile tube, add the required volume of PEG300 (40% of the final volume). Slowly add the VU0810464 DMSO stock (10% of the final volume) to the PEG300 and mix thoroughly until the solution is clear.
- Add Tween-80: Add Tween-80 (5% of the final volume) to the DMSO/PEG300 mixture. Mix again until the solution is homogenous.
- Final Dilution with Saline: Add saline (45% of the final volume) to the mixture to reach the final desired volume. Mix thoroughly.
- Final Check: Ensure the final solution is a clear, homogenous solution. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[2]
- Usage: It is highly recommended to prepare this working solution fresh on the day of the experiment.[2]

Troubleshooting and FAQs

This section addresses common issues encountered during the handling and formulation of **VU0810464**.

Q1: My VU0810464 powder is not dissolving in DMSO.

A1:



- Check Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMSO.
 VU0810464 is sensitive to moisture, and hygroscopic (water-absorbed) DMSO can significantly reduce its solubility.[2]
- Apply Energy: Use sonication to aid dissolution.[1] Gentle warming can also be effective, but avoid excessive heat which could degrade the compound.
- Concentration: While the maximum reported solubility is 250 mg/mL, starting with a slightly lower concentration may be easier to work with.

Q2: The compound precipitates out of my in vivo formulation. What can I do?

A2:

- Order of Solvents is Critical: The prescribed order of addition (DMSO stock into PEG300, then Tween-80, then Saline) is crucial.[2][5] Adding the components out of order, especially adding the aqueous saline too early, will likely cause the lipophilic compound to precipitate.
- Ensure Complete Dissolution at Each Step: Make sure the solution is completely clear and homogenous after the addition of each solvent before proceeding to the next step.[1]
- Use Mechanical Assistance: If precipitation occurs in the final solution, brief sonication or gentle warming can help redissolve the compound.[2]
- Prepare Fresh:In vivo formulations are often suspensions or microemulsions that can be unstable over time. Always prepare the solution fresh immediately before use.[2]

Q3: Can I use a different vehicle for my in vivo experiment?

A3: Yes, however, the efficacy of **VU0810464** can be vehicle-dependent.[4] The recommended 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation is a well-documented and effective vehicle.[1][2] If you need to use a different formulation, extensive solubility and stability testing is required. A Labrasol-based vehicle has also been mentioned in the literature, though detailed formulation specifics were not provided.[4]

Q4: How should I store **VU0810464**?



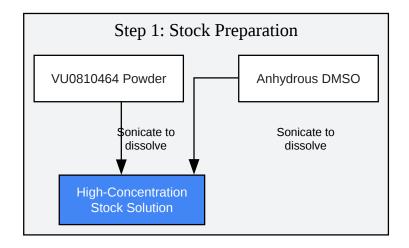
A4:

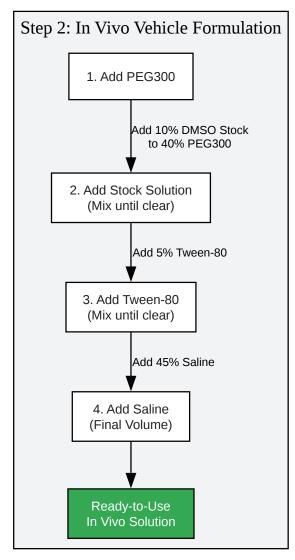
- Powder: Store the solid compound at -20°C for up to 3 years.[1][2]
- Solutions: Store DMSO stock solutions in aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[2][5] Avoid repeated freeze-thaw cycles.[5] Prepare aqueous-based in vivo formulations fresh for immediate use.[2]

Visualized Workflow

The following diagram illustrates the standard workflow for preparing the **VU0810464** in vivo formulation.







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Caption: Workflow for preparing **VU0810464** in vivo formulation.



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